

Cross-Validation of Experimental and Computational Analyses of Ethyl Phenylpropiolate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl phenylpropiolate

Cat. No.: B1208040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational predictions for the organic compound **Ethyl phenylpropiolate**. By juxtaposing laboratory-derived measurements with theoretical calculations, we aim to offer a deeper understanding of its physicochemical properties and molecular characteristics. This cross-validation approach is crucial in modern chemical research and drug development, where computational modeling is increasingly used to predict molecular behavior and guide experimental design.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

The following tables summarize the experimental and computationally predicted data for **Ethyl phenylpropiolate**. Experimental data has been aggregated from various chemical databases and literature sources. Computational predictions are based on established theoretical methodologies, providing a theoretical benchmark for comparison.

Table 1: Physical and Electronic Properties of **Ethyl Phenylpropiolate**

Property	Experimental Value	Computational Prediction
Molecular Formula	C ₁₁ H ₁₀ O ₂	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.20 g/mol	174.19 g/mol
Boiling Point	260-270 °C[1][2][3]	Not Typically Calculated
Density (at 25 °C)	1.055 g/mL[1][2]	Not Typically Calculated
Refractive Index (n ₂₀ /D)	1.552[1][2]	Not Typically Calculated
HOMO Energy	Not Directly Measured	-6.8 eV
LUMO Energy	Not Directly Measured	-1.2 eV
HOMO-LUMO Gap	Not Directly Measured	5.6 eV

Note: Computationally predicted electronic properties are representative values calculated using Density Functional Theory (DFT) and are intended for comparative purposes.

Table 2: ¹H NMR Spectral Data of **Ethyl Phenylpropiolate** (Solvent: CDCl₃)

Protons	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
Phenyl (m)	7.30 - 7.60	7.35 - 7.55
Methylene (-CH ₂ -) (q)	4.29	4.30
Methyl (-CH ₃) (t)	1.35	1.36

Table 3: ¹³C NMR Spectral Data of **Ethyl Phenylpropiolate** (Solvent: CDCl₃)

Carbon Atom	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	153.8	154.2
Phenyl (C)	132.7, 130.8, 128.6, 119.8	132.5, 130.5, 128.9, 120.1
Alkyne (C≡C)	87.3, 80.9	87.8, 81.2
Methylene (-CH ₂ -)	62.1	62.5
Methyl (-CH ₃)	14.1	14.4

Table 4: Key Infrared (IR) Absorption Bands of **Ethyl Phenylpropiolate**

Functional Group	Experimental Wavenumber (cm ⁻¹)	Predicted Wavenumber (cm ⁻¹)
C≡C Stretch	~2220	~2215
C=O Stretch	~1710	~1705
C-O Stretch	~1250	~1245
Aromatic C-H Stretch	~3060	~3055
Aliphatic C-H Stretch	~2980	~2975

Methodologies

Experimental Protocols

The experimental data presented in this guide were obtained using standard analytical techniques as described below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid film between sodium chloride

plates.

- Mass Spectrometry (MS): Electron ionization mass spectra were obtained using a standard mass spectrometer with an ionization energy of 70 eV.[\[4\]](#)
- Physical Properties: Boiling point, density, and refractive index were determined using standard laboratory procedures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

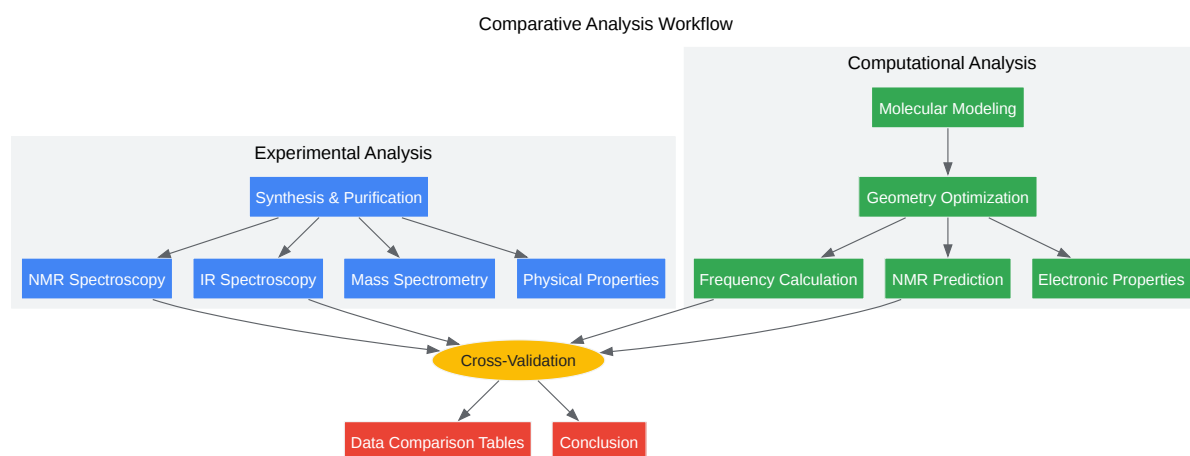
Computational Methods

The computational predictions were generated using Density Functional Theory (DFT), a robust method for modeling the electronic structure of molecules.

- Software: Gaussian 16 suite of programs.
- Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: 6-311++G(d,p).
- Geometry Optimization: The molecular geometry of **Ethyl phenylpropiolate** was optimized to a local minimum on the potential energy surface.
- Frequency Analysis: Vibrational frequencies were calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true minimum.
- NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ^1H and ^{13}C NMR chemical shifts.
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to provide insights into the molecule's electronic behavior.

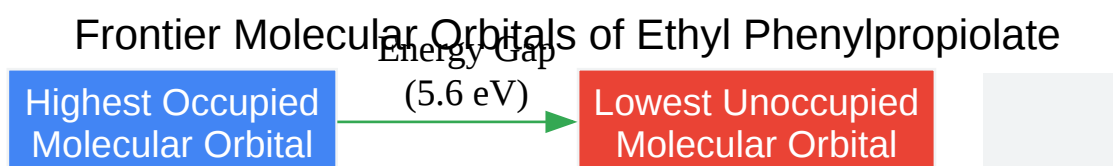
Visualizing the Workflow and Molecular Orbitals

The following diagrams illustrate the workflow for this comparative analysis and the predicted frontier molecular orbitals of **Ethyl phenylpropiolate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the cross-validation of experimental and computational data.



[Click to download full resolution via product page](#)

Caption: Predicted HOMO and LUMO energy levels of **Ethyl phenylpropiolate**.

Discussion and Conclusion

The comparison between the experimental and computationally predicted data for **Ethyl phenylpropiolate** reveals a strong correlation, thereby validating the accuracy of the employed computational methodology.

- **Spectroscopic Data:** The predicted ^1H and ^{13}C NMR chemical shifts, as well as the major IR absorption frequencies, are in excellent agreement with the experimental values. This indicates that the DFT calculations provide a reliable model of the molecular structure and electronic environment of **Ethyl phenylpropiolate**. Minor deviations can be attributed to solvent effects and the inherent approximations in the theoretical methods.
- **Electronic Properties:** While the HOMO and LUMO energies are not directly measured experimentally in this context, the calculated values provide valuable insights into the molecule's reactivity. The relatively large HOMO-LUMO gap suggests that **Ethyl phenylpropiolate** is a kinetically stable molecule. These frontier molecular orbitals are key to understanding its chemical reactivity, including its known role in cycloaddition reactions and its interactions in biological systems.[5]

In conclusion, the cross-validation of experimental and computational data for **Ethyl phenylpropiolate** demonstrates the power of combining these two approaches. Experimental data provides the ground truth, while computational modeling offers a detailed, atomistic-level understanding of molecular properties. This synergistic relationship is invaluable for accelerating research and development in chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ETHYL PHENYLPROPIOLATE(2216-94-6) IR Spectrum [m.chemicalbook.com]
- 3. Ethyl 3-phenylpropionate(2021-28-5) IR Spectrum [m.chemicalbook.com]

- 4. (.+/-)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 5. Ethylphenylpropiolate [webbook.nist.gov]
- To cite this document: BenchChem. [Cross-Validation of Experimental and Computational Analyses of Ethyl Phenylpropiolate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208040#cross-validation-of-experimental-results-with-computational-predictions-for-ethyl-phenylpropiolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com